2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14782286
InChI: InChI=1S/C19H16N4O2S/c1-25-14-5-6-17-13(10-14)7-9-23(17)11-18(24)22-19-21-16(12-26-19)15-4-2-3-8-20-15/h2-10,12H,11H2,1H3,(H,21,22,24)
SMILES:
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.4 g/mol

2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC14782286

Molecular Formula: C19H16N4O2S

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide -

Specification

Molecular Formula C19H16N4O2S
Molecular Weight 364.4 g/mol
IUPAC Name 2-(5-methoxyindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C19H16N4O2S/c1-25-14-5-6-17-13(10-14)7-9-23(17)11-18(24)22-19-21-16(12-26-19)15-4-2-3-8-20-15/h2-10,12H,11H2,1H3,(H,21,22,24)
Standard InChI Key YXMVBBPPKHBZLS-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Introduction

2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that combines an indole moiety, a thiazole ring, and a pyridine group. This complex structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The molecular formula of this compound is C19H16N4O2S, with a molecular weight of approximately 364.4 g/mol.

Synthesis Methods

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. These steps may vary based on the specific synthetic route chosen by researchers. Common methods include condensation reactions and coupling reactions to form the thiazole and indole moieties.

Biological Activities and Potential Applications

Compounds featuring indole and thiazole moieties often exhibit a range of biological activities, including antimicrobial effects and potential anticancer properties. The pyridine group can contribute to interactions with biological targets, enhancing the compound's pharmacological profile.

Compound FeaturePotential Biological Activity
Indole MoietyAntidepressant properties
Thiazole RingAntimicrobial effects
Pyridine GroupAnticancer activity

Research Findings and Future Directions

While specific biological activities of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide require further investigation, its unique structure suggests potential synergistic effects not present in simpler analogs. In vitro and in vivo studies are crucial for understanding its pharmacodynamics and identifying potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds, such as those featuring piperazine or imidazo[2,1-b]thiazole scaffolds, have shown promising biological activities. For example, compounds with indole and piperazine moieties are studied for their neuropharmacological effects, while imidazo[2,1-b]thiazole derivatives have demonstrated anticancer activity.

CompoundStructure FeaturesNotable Activities
2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanoneIndole and PiperazineNeuropharmacological effects
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneThiazole and IsoindolineAntimitotic activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideThiadiazole and PyrazoleAnti-inflammatory potential

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator